molecular formula C25H18N6O B287508 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Cat. No. B287508
M. Wt: 418.4 g/mol
InChI Key: XSIXJIDROHOVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including kinases and phosphatases. 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of several kinases, including the mitogen-activated protein kinase (MAPK) and protein kinase B (PKB/Akt) pathways. Additionally, 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of various phosphatases, including protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases.
Biochemical and Physiological Effects:
5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile can inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes and proteins. In vivo studies have shown that 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile can reduce inflammation, improve insulin sensitivity, and protect against ischemic injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit or activate specific pathways, which can help to elucidate their function. Additionally, 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the investigation of the role of 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in various disease states, including cancer, inflammation, and diabetes. Additionally, further studies are needed to determine the safety and toxicity of 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in vivo, which will be important for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves a series of chemical reactions that result in the formation of the final compound. The process typically begins with the reaction of 2-phenyl-4,6-dimethylpyrimidine with 1-naphthol in the presence of a base, such as potassium carbonate, to form 6-(1-naphthyloxy)-2-phenyl-4,6-dimethylpyrimidine. This intermediate is then reacted with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile in the presence of a catalyst, such as palladium on carbon, to yield the final product, 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile.

Scientific Research Applications

5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and diabetes. In biochemistry, 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been used as a tool to study the function of various enzymes and proteins. In pharmacology, 5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems.

properties

Product Name

5-amino-3-methyl-1-[6-(1-naphthyloxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Molecular Formula

C25H18N6O

Molecular Weight

418.4 g/mol

IUPAC Name

5-amino-3-methyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C25H18N6O/c1-16-20(15-26)24(27)31(30-16)22-14-23(29-25(28-22)18-9-3-2-4-10-18)32-21-13-7-11-17-8-5-6-12-19(17)21/h2-14H,27H2,1H3

InChI Key

XSIXJIDROHOVHT-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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